1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride
Overview
Description
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride is a chemical compound with a unique structure that includes a cyclopropylmethyl group and a piperazinone core
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a piperazinone derivative with a cyclopropylmethyl halide under basic conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperazinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, especially under basic conditions, leading to the formation of substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as cyclopropylmethyl alcohol and dimethylpiperazinone
Scientific Research Applications
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, while the piperazinone core can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone: The non-hydrochloride form, which may have different solubility and stability properties.
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different core structures, which can exhibit varying reactivity and biological activity.
Piperazinone derivatives: Compounds with different substituents on the piperazinone ring, which can influence their chemical and pharmacological properties
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3,3-dimethylpiperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-10(2)9(13)12(6-5-11-10)7-8-3-4-8;/h8,11H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDLAUNEUIONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1)CC2CC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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